2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid

Description

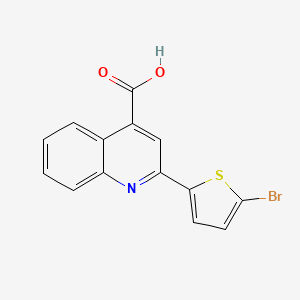

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative featuring a brominated thiophene ring at the 2-position and a carboxylic acid group at the 4-position of the quinoline core.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO2S/c15-13-6-5-12(19-13)11-7-9(14(17)18)8-3-1-2-4-10(8)16-11/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPKYPKYLWABGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and green reaction protocols can enhance the efficiency and sustainability of the synthesis . Transition metal-catalyzed reactions and ionic liquid-mediated reactions are also employed to improve yields and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group.

Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is often utilized in the creation of quinoline derivatives, which are essential in medicinal chemistry due to their diverse biological activities .

Coordination Chemistry

- In coordination chemistry, 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid acts as a ligand, facilitating the formation of metal complexes. These complexes can exhibit unique electronic properties, making them valuable in catalysis and material science .

Reactivity

- The compound undergoes various chemical reactions including oxidation, reduction, and nucleophilic aromatic substitution. These reactions allow for the introduction of functional groups that can enhance its utility in synthetic applications.

Biological Applications

Antimicrobial and Anticancer Properties

- Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies involving molecular docking and in vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting it could serve as a lead compound for drug development .

Therapeutic Potential

- Ongoing investigations are exploring the compound's potential as a therapeutic agent for diseases such as tuberculosis and leishmaniasis. Its derivatives have shown promising results in inhibiting Mycobacterium tuberculosis and Leishmania donovani in preliminary studies .

Industrial Applications

Organic Semiconductors

- The compound is also being researched for its application in organic semiconductors. Its unique structural properties make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Material Science

- In material science, this compound is investigated for its role in developing novel materials with enhanced electronic properties. This includes the synthesis of polymers and nanomaterials that could be used in advanced technological applications .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex heterocycles |

| Coordination Chemistry | Acts as a ligand for metal complexes | |

| Reactivity | Undergoes oxidation, reduction, substitution reactions | |

| Biology | Antimicrobial Activity | Exhibits activity against various pathogens |

| Anticancer Activity | Effective against multiple cancer cell lines | |

| Medicine | Therapeutic Potential | Investigated for tuberculosis and leishmaniasis treatments |

| Industry | Organic Semiconductors | Suitable for OLEDs and photovoltaic applications |

| Material Science | Development of advanced materials with unique electronic properties |

Case Studies

-

Anticancer Activity Study

- A study conducted on the anticancer properties of derivatives of this compound demonstrated significant inhibition of human melanoma (A375) and breast cancer (MDA-MB-231) cell lines. Molecular docking studies correlated well with the observed biological activity, indicating potential mechanisms of action at the molecular level .

-

Antitubercular Activity Evaluation

- Research focused on the synthesis of new analogs based on this compound revealed promising antitubercular activity against Mycobacterium tuberculosis. The compounds were tested using high-capacity screening methods, showing retention of inhibitory activity against non-replicating M. tuberculosis strains .

-

Material Science Application

- Investigations into the use of this compound in organic electronics highlighted its potential in improving charge transport properties in organic semiconductors. The findings suggest that modifications to the thiophene ring could enhance performance metrics such as stability and efficiency in electronic devices .

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Phenyl-Substituted Derivatives

Compounds like 2-(4-bromophenyl)quinoline-4-carboxylic acid (CAS 103914-52-9, ) replace the thiophene ring with a brominated phenyl group. For example, phenyl derivatives in (B28, C1–C7) showed moderate antibacterial activity (MIC: 64–128 µg/mL against Staphylococcus aureus), suggesting that thiophene’s sulfur atom may enhance target interactions .

Thiophene vs. Furan Derivatives

Replacing thiophene with furan (e.g., 5-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid, CAS 588687-38-1, ) introduces an oxygen atom instead of sulfur. For instance, furan-containing analogs in exhibited lower antibacterial potency compared to thiophene derivatives .

Halogen-Substituted Derivatives

Bromine vs. Chlorine

The substitution of bromine with chlorine (e.g., 2-(5-chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid, CAS 897554-57-3, ) reduces steric bulk and polarizability. Chlorine’s smaller atomic radius may improve solubility but decrease halogen-bonding interactions in biological systems. Chlorinated analogs in showed reduced inhibitory effects on Trypanosoma enzymes compared to brominated counterparts .

Positional Isomerism

The position of bromine on the thiophene ring significantly impacts activity. 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS 350998-05-9, ) places bromine at the quinoline’s 6-position rather than the thiophene’s 5-position.

Functional Group Modifications

Methylthiophene Derivatives

Adding a methyl group to the thiophene ring (e.g., 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, ) enhances lipophilicity, improving membrane permeability. However, methyl groups may introduce steric clashes in enzyme active sites, as seen in reduced antibacterial activity compared to non-methylated analogs .

Ester and Amide Derivatives

Esterification or amidation of the carboxylic acid group (e.g., methyl 4-(4-(2-(4-bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate, C2 in ) modulates solubility and bioavailability. These derivatives often exhibit higher metabolic stability but require hydrolysis to release the active carboxylic acid form .

Biological Activity

2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Overview of Biological Activities

Quinoline derivatives, including this compound, have been studied for various biological activities, such as:

- Antimicrobial Activity : Exhibits effectiveness against a range of bacteria and fungi.

- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation.

- Antimalarial Activity : Demonstrates efficacy against malaria-causing parasites.

- Antitubercular Activity : Some derivatives have been identified as inhibitors of Mycobacterium tuberculosis.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of cancer cells and pathogens .

- Modulation of Receptor Functions : Quinoline derivatives can interact with various receptors, altering their activity and influencing cellular responses .

- Disruption of DNA Replication : Specific quinoline derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting antibacterial effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown its effectiveness against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains were determined to be significantly lower than those for standard antibiotics like ampicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 64 | Better than ampicillin |

| Escherichia coli | 128 | Comparable to gentamycin |

| Pseudomonas aeruginosa | >256 | Poor activity |

Anticancer Activity

In studies assessing the antiproliferative effects against cancer cell lines (e.g., HepG2 and MCF-7), this compound demonstrated promising results. The compound exhibited IC50 values indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology .

Antitubercular Activity

Recent investigations into quinoline derivatives have highlighted their potential as antitubercular agents. Specific analogs have shown strong inhibitory effects on Mycobacterium tuberculosis, with effective concentrations reaching as low as 1 μM .

Case Studies

- Cytotoxicity Studies : In mouse macrophage cell lines (RAW 264.7), compounds related to this compound showed low cytotoxicity, indicating a favorable safety profile for further development .

- In Vivo Efficacy : In animal models, quinoline-based compounds have been tested for their ability to reduce tumor growth and enhance survival rates, showcasing their therapeutic potential in cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(5-Bromothiophen-2-yl)quinoline-4-carboxylic acid?

The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for thiophene attachment) and functional group transformations. Nucleophilic substitution using bromothiophene derivatives with quinoline precursors is common. Reagents like sodium azide, potassium cyanide, or palladium catalysts may be employed . Oxidation steps (e.g., using KMnO₄) and reductions (e.g., NaBH₄) are critical for carboxyl group formation and stabilization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the quinoline and bromothiophene moieties. High-performance liquid chromatography (HPLC) ensures purity (>98% as per typical standards), while mass spectrometry (MS) validates molecular weight. X-ray crystallography, as used in related quinoline derivatives, resolves crystal structures and substituent orientations .

Q. What are the recommended storage conditions to ensure compound stability?

Store in tightly sealed containers under dry, ventilated conditions. Avoid moisture and static electricity to prevent degradation. Stability is maintained at room temperature, but long-term storage may require desiccants .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including gloves and lab coats. Ensure eye wash stations and safety showers are accessible. Avoid inhalation by working in fume hoods. First-aid measures for skin/eye contact include prolonged rinsing with water .

Q. How does the solubility profile influence solvent selection in experimental protocols?

The compound is typically soluble in dimethyl sulfoxide (DMSO) or ethanol. Solubility testing via gradient dilution in polar/non-polar solvents (e.g., water, acetonitrile) is recommended for assay optimization. Preferential solubility in DMSO aligns with protocols for in vitro biochemical studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of bromothiophene substitution in quinoline derivatives?

Optimize catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvent systems (toluene/DMF mixtures), and temperature (80–120°C). Microwave-assisted synthesis reduces reaction time. Monitor by TLC/HPLC to track intermediate formation and adjust stoichiometry of bromothiophene precursors .

Q. How do computational methods like molecular docking elucidate binding mechanisms with target enzymes?

Use software (AutoDock, Schrödinger Suite) to model interactions between the bromothiophene moiety and enzyme active sites. Validate docking poses with molecular dynamics simulations. Compare binding energies (ΔG) of analogs to identify critical substituent-enzyme interactions .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of thiophene modifications?

Synthesize analogs with varied substituents (e.g., chlorine, methoxy) on the thiophene ring. Test in vitro against target proteins (e.g., kinases) to measure IC₅₀ values. Correlate electronic effects (Hammett constants) and steric bulk with activity trends. Closely related bromophenyl derivatives show reduced activity compared to bromothiophene, highlighting π-π stacking differences .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

Reassess docking parameters (e.g., solvation effects, protonation states). Validate with mutagenesis studies to confirm binding residues. Use isothermal titration calorimetry (ITC) to measure binding affinity experimentally. Discrepancies may arise from allosteric modulation or off-target effects .

Q. What methodologies assess the compound’s potential as a fluorescent probe in cellular imaging?

Modify the quinoline core with fluorophores (e.g., dansyl groups) and evaluate excitation/emission spectra. Conduct confocal microscopy in live cells to track localization. Compare with non-fluorescent analogs to confirm specificity. Related compounds with trifluoromethyl groups exhibit enhanced photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.